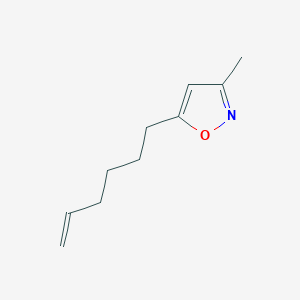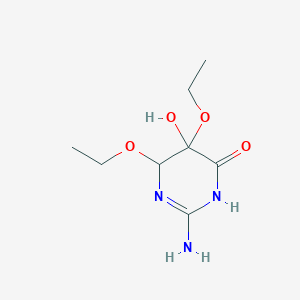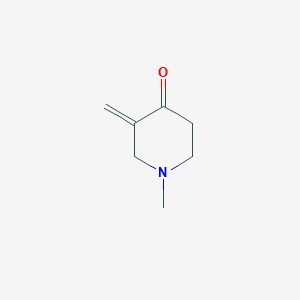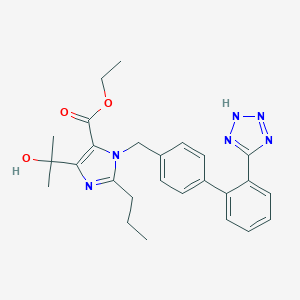![molecular formula C10H11F3O3 B148510 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 160969-02-8](/img/structure/B148510.png)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Übersicht
Beschreibung
“2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” is a chemical compound with the molecular formula C10H11F3O3 . It is also known by other synonyms such as "Ethanol, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]-" .
Synthesis Analysis
The synthesis of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” involves an improved process for the preparation of this compound, its derivatives, and/or its pharmaceutically acceptable salts . This process is commercially viable and industrially advantageous .Molecular Structure Analysis
The molecular structure of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” includes a molecular weight of 236.19 g/mol . The InChI representation of the molecule is “InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2” and the Canonical SMILES representation is "C1=CC=C(C(=C1)OCCO)OCC(F)(F)F" .Chemical Reactions Analysis
The “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” group provides improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” include a molecular weight of 236.19 g/mol, XLogP3 of 2.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 5, Exact Mass of 236.06602869 g/mol, Monoisotopic Mass of 236.06602869 g/mol, Topological Polar Surface Area of 38.7 Ų, Heavy Atom Count of 16, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
- By participating in the synthesis of silodosin, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol contributes to managing BPH symptoms by relaxing smooth muscle in the prostate gland .
Silodosin Intermediate
Phenyl Acetate Derivatives
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of silodosin , which is an α1a-adrenoceptor antagonist .
Mode of Action
As an intermediate in the synthesis of silodosin , it may contribute to the overall antagonistic effect on α1a-adrenoceptors.
Pharmacokinetics
Its physicochemical properties such as molecular weight (23618800 ) and LogP (1.99880 ) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of Silodosin , it may contribute to the therapeutic effects of Silodosin, which include relief from the symptoms of benign prostatic hypertrophy .
Action Environment
Its physicochemical properties such as boiling point (396401℃ at 760 mmHg ) and flash point (193.537℃ ) suggest that it is stable under normal storage conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAUDPJQVGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444772 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | |
CAS RN |
160969-02-8 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


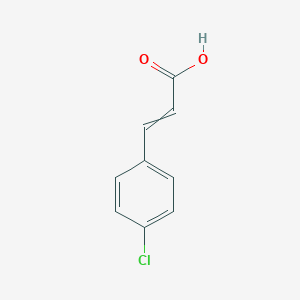
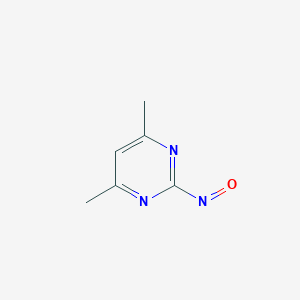


![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
